REACTION_CXSMILES
|
[K].[NH2-].[K+].[CH:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14]([OH:16])=[O:15])[CH:12]=2)[CH:7]=[CH:6][N:5]=1.C([N:19](CC)CCN(CC)CC)C.[NH4+].[K+].C1C2C(=CC=C(C([O-])=O)C=2)C=CN=1.Cl>O.C1OCCOCCOCCOCCOCCOC1.C(O)(=O)C.C1(C)C=CC=CC=1>[NH2:19][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14]([OH:16])=[O:15])[CH:12]=2)[CH:7]=[CH:6][N:5]=1 |f:1.2,6.7,^1:0|
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
34 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=CC=C(C=C12)C(=O)O
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCN(CC)CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
isoquinoline-7-carboxylic acid potassium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].C1=NC=CC2=CC=C(C=C12)C(=O)[O-]
|
Name
|
crude product
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
87 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
The free acid initially dissolved
|
Type
|
CUSTOM
|
Details
|
the formed potassium salt soon precipitated as fine particles
|
Type
|
CUSTOM
|
Details
|
to give a suspension which
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to evaporate slowly over 40 h
|
Duration
|
40 h
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
A sample was removed
|
Type
|
CUSTOM
|
Details
|
Ammonia was bubbled through the reaction mixture for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to −16° C.
|
Type
|
ADDITION
|
Details
|
ice (200 g) was added
|
Type
|
CUSTOM
|
Details
|
to destroy excess potassium amide
|
Type
|
CUSTOM
|
Details
|
all solvents evaporated at 76° C.
|
Type
|
CUSTOM
|
Details
|
7 mmHg and then at 65° C. and 0.7 mmHg to give a powder which
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (50 ml×2)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
by azeotroping with ethanol (50 ml×2) at 50° C.
|
Type
|
CUSTOM
|
Details
|
7 mmHg then at 50° C. and 0.7 mmHg to give the crude product (17.6 g 94%) as an off-white powder
|
Type
|
CUSTOM
|
Details
|
to give a pH of 1.30
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
to give a clear solution to which
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
concentration ammonia solution
|
Type
|
CUSTOM
|
Details
|
to give a pH of 5.07
|
Type
|
STIRRING
|
Details
|
After stirring for 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (50 ml×2)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
by azeotroping with ethanol (50 ml×2) at 50° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC2=CC=C(C=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |